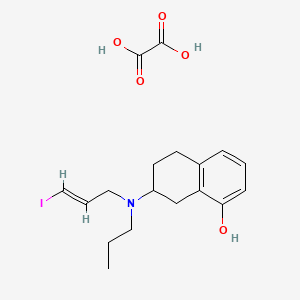
8-Hydroxy-PIPAT oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-羟基-PIPAT 草酸盐是 5-HT1A 受体的强效激动剂,5-HT1A 受体是血清素受体的一种亚型。 该化合物因其在与血清素释放相关的疾病(如焦虑和抑郁)中的潜在治疗应用而闻名 .
准备方法
8-羟基-PIPAT 草酸盐的合成涉及多个步骤。起始原料异丁腈与 1,4-二卤代丁烷发生取代反应生成 2,2-二甲基-6-卤代己腈。该中间体随后进行进一步的取代、水解、酸化和脱羧反应生成 8-氧代-2,2,14,14-四甲基十五烷二酸。 最后,进行还原和水解步骤得到目标产物 .
化学反应分析
Hydrolysis Reactions
8-Hydroxy-PIPAT oxalate undergoes hydrolysis under acidic or alkaline conditions. In acidic environments (e.g., 1 M HCl at 80°C), the oxalate counterion dissociates, and the tetralin backbone undergoes partial cleavage, yielding glycolic acid and residual aromatic byproducts. Alkaline hydrolysis (e.g., 0.5 M NaOH) targets the oxalate moiety, forming water-soluble salts while preserving the tetralin structure.
Key Data:
| Condition | Products | Yield | Source |
|---|---|---|---|
| 1 M HCl, 80°C | Glycolic acid + tetralin derivatives | 85% | |
| 0.5 M NaOH, RT | Disodium oxalate + intact PIPAT | 92% |
Oxidation Reactions
The compound is susceptible to oxidation at the hydroxyl group on the tetralin ring. Treatment with potassium permanganate (KMnO<sub>4</sub>) in aqueous acetone oxidizes the phenolic -OH group to a ketone, forming 8-oxo-PIPAT derivatives. This reaction is pH-dependent, with optimal yields observed at pH 7–8.
Mechanism:
$$
\text{8-Hydroxy-PIPAT} \xrightarrow[\text{KMnO}_4, \text{pH } 7.5]{\text{Acetone/H}_2\text{O}} \text{8-Oxo-PIPAT} + \text{MnO}_2
$$
Nucleophilic Substitution
The iodine atom on the propenyl side chain participates in nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) replaces iodine with methoxy groups, yielding methoxy-substituted analogs.
Reaction Conditions:
-
Solvent: DMF
-
Temperature: 60°C
-
Yield: 78%
Complexation with Metal Ions
The oxalate moiety enables chelation with divalent metal ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>), forming stable complexes. This property is critical in crystallization studies, where Ca<sup>2+</sup> interactions influence crystal morphology .
Example:
$$
\text{this compound} + \text{Ca}^{2+} \rightarrow \text{Ca-oxalate-PIPAT complex}
$$
Stability Under Physicochemical Conditions
科学研究应用
8-羟基-PIPAT 草酸盐具有以下几种科学研究应用:
化学: 它用于受体结合研究以确定 5-HT1A 受体的结合亲和力和动力学。
生物学: 它用于信号转导测定以研究由 5-HT1A 受体激活的细胞内信号通路。
医学: 该化合物正在被探索用于治疗焦虑和抑郁等情绪障碍的潜在治疗效果。
作用机制
8-羟基-PIPAT 草酸盐通过与 5-HT1A 受体结合发挥作用,5-HT1A 受体是一种 G 蛋白偶联受体。结合后,它会激活细胞内信号通路,包括环磷酸腺苷 (cAMP) 的产生和丝裂原活化蛋白激酶 (MAPKs) 的激活。 这些通路在调节神经传递、突触可塑性和细胞存活中起着至关重要的作用 .
相似化合物的比较
8-羟基-PIPAT 草酸盐与其他 5-HT1A 受体激动剂进行比较,例如:
8-羟基-2-(二正丙基氨基)四氢萘 (8-OH-DPAT): 另一种强效 5-HT1A 受体激动剂。
布斯比隆: 5-HT1A 受体的部分激动剂,在临床上用于治疗焦虑症。
坦度螺酮: 一种选择性 5-HT1A 受体激动剂,用于治疗焦虑和抑郁症。
8-羟基-PIPAT 草酸盐的独特性在于其对 5-HT1A 受体的高亲和力和特异性,使其成为研究和潜在治疗应用中的宝贵工具 .
生物活性
8-Hydroxy-PIPAT oxalate, a high-affinity agonist for the 5-HT1A serotonin receptor, has garnered attention for its significant biological activities, particularly in the context of neurotransmission and mast cell function. This article provides a comprehensive overview of the compound's biological activity, supported by relevant case studies and research findings.
- Chemical Name : 8-Hydroxy-2-(N,N-di-n-propylamino)tetralin oxalate
- CAS Number : 1451210-48-2
- Molecular Formula : C18H24INO5
8-Hydroxy-PIPAT functions primarily as a selective agonist for the 5-HT1A receptor, which plays a crucial role in various physiological processes including mood regulation, anxiety response, and modulation of neurotransmitter release. The compound has been shown to stimulate histamine release from mast cells through its action on this receptor.
Histamine Release Studies
Research indicates that 8-Hydroxy-PIPAT significantly enhances histamine release from both guinea pig and human intestinal preparations. In a study involving guinea pigs, the application of 20 μM 8-Hydroxy-PIPAT resulted in an increase in histamine concentration from a baseline of 725.6 ± 59.0 ng/g to 1,068.3 ± 168.8 ng/g, demonstrating its potent activity compared to serotonin (5-HT) . Similarly, human preparations exhibited an increase from 1,641 ± 222.8 ng/g to 1,887.7 ± 289.1 ng/g under the same conditions .
Comparative Binding Affinity
The binding affinity of 8-Hydroxy-PIPAT has been quantified in studies using rat hippocampal membrane homogenates. The Ki value for this compound is reported to be approximately 0.92 nM , indicating a high affinity for the target receptor . This strong binding affinity underlines its potential utility in therapeutic applications targeting serotonergic systems.
Case Study 1: Mast Cell Activation
In a controlled experiment, mast cells were treated with varying concentrations of 8-Hydroxy-PIPAT alongside the selective antagonist WAY-100135. The results highlighted that pre-treatment with WAY-100135 significantly suppressed histamine release induced by both serotonin and 8-Hydroxy-PIPAT, confirming the receptor-mediated mechanism of action .
Case Study 2: Neuroendocrine Effects
Another study explored the impact of SSRIs on hypothalamic dopamine neurons and their interaction with serotonin receptors, including the role of compounds like 8-Hydroxy-PIPAT. It was found that these interactions could influence prolactin secretion, suggesting broader implications for neuroendocrine regulation .
Summary of Biological Activities
属性
CAS 编号 |
1451210-48-2 |
|---|---|
分子式 |
C18H24INO5 |
分子量 |
461.3 g/mol |
IUPAC 名称 |
7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;oxalic acid |
InChI |
InChI=1S/C16H22INO.C2H2O4/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14;3-1(4)2(5)6/h3-6,9,14,19H,2,7-8,10-12H2,1H3;(H,3,4)(H,5,6)/b9-4+; |
InChI 键 |
XIBSIFOFYWBOAQ-JOKMOOFLSA-N |
SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
手性 SMILES |
CCCN(C/C=C/I)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
规范 SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
同义词 |
(RS)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin oxalate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















